7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene - 2344681-53-2

7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene

Catalog Number: EVT-2882149
CAS Number: 2344681-53-2
Molecular Formula: C12H15Br
Molecular Weight: 239.156
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Microwave-assisted synthesis: Some papers highlight the use of microwave irradiation for enhancing reaction rates and improving regioselectivity in the synthesis of specific benzo[7]annulene derivatives [].
Chemical Reactions Analysis
  • 1,4-cycloaddition reactions: Benzo[7]annulene derivatives can undergo 1,4-cycloadditions with reagents like dichloroketene and sulfene, leading to the formation of fused heterocyclic systems [].
  • Transannular reactions: Certain 5,9-propanobenzo[7]annulene derivatives can undergo acid-catalyzed transannular reactions, resulting in ring expansion and formation of new benzo[7]annulene derivatives [].
Applications
  • Medicinal Chemistry: Benzo[7]annulene derivatives have shown promise as:
    • GluN2B-selective NMDA receptor antagonists: These compounds hold potential for treating neurological disorders by selectively blocking the GluN2B subunit of NMDA receptors [, , , ].
    • Mast cell stabilizers: Certain benzo[7]annulene derivatives exhibit mast cell-stabilizing activity, suggesting their potential as anti-allergic and anti-inflammatory agents [].
    • Antimicrobial agents: Several studies have explored the antimicrobial activity of benzo[7]annulene derivatives against various bacteria and fungi [, ].

1. (5S,7S)-7-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol (SB612111) []

  • Compound Description: SB612111 is a potent and selective antagonist of the nociception/orphanin FQ peptide (NOP) receptor. []
  • Relevance: This compound shares the core 6,7,8,9-tetrahydro-5H-benzo[7]annulene structure with 7-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene. The key difference lies in the substituent at the 7-position. While the target compound possesses a bromomethyl group, SB612111 features a more complex substituent, a [4-(2,6-dichlorophenyl)piperidin-1-yl]methyl group, at the same position, and a hydroxyl group and a methyl group at the 5-position. []

2. 7-[4-(2,6-Dichlorophenyl)piperidine-1-carbonyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one []

  • Compound Description: This compound is a key intermediate in the synthesis of SB612111. []
  • Relevance: This intermediate shares the core 6,7,8,9-tetrahydro-5H-benzo[7]annulene structure with 7-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene. Both possess a substituent at the 7-position. In this intermediate, it is a 4-(2,6-dichlorophenyl)piperidine-1-carbonyl group, while in the target compound, it is a bromomethyl group. Additionally, this intermediate also bears a methyl group and an oxo group at the 5-position. []

3. (±)-6-Methyl-12-oxatricyclo[8.2.1.02,7]trideca-2,4,6-trien-11-one []

  • Compound Description: This compound is another key intermediate in the synthesis of SB612111. []
  • Relevance: This intermediate shares a structural resemblance to 7-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene, as it contains a partially reduced benzo[7]annulene system as part of its tricyclic structure. The presence of the tricyclic system and differences in the substituents distinguish it from the target compound. []

4. (±)-6-Methyl-12-oxatricyclo[8.2.1.02,7]trideca-2,4,6-trien-11-ol []

  • Compound Description: This compound serves as a precursor to SB612111 in the synthetic pathway. []
  • Relevance: Similar to the previous intermediate, this compound also incorporates a partially reduced benzo[7]annulene system within its tricyclic framework. This structural feature links it to 7-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene, although the tricyclic structure and variations in substituents set them apart. []

5. 2-Methoxy-N-(3-phenylpropyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine []

  • Compound Description: This compound is a potent GluN2B antagonist, exhibiting a Ki value of 10 nM. []
  • Relevance: This compound shares the 6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine core structure with 7-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene, indicating a close structural relationship. The primary difference lies in the substituent at the 7-position. While 7-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene features a bromomethyl group, this compound has a 3-phenylpropylamino group at the same position. Additionally, it possesses a methoxy group at the 2-position. []

6. 2-Methoxy-N-methyl-N-(3-phenylpropyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine []

  • Compound Description: This compound is another potent GluN2B antagonist, demonstrating a Ki value of 7.9 nM. []
  • Relevance: This compound is closely related to 7-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene, sharing the core 6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine structure. The key distinction arises from the substituent at the 7-position. This compound has a methyl(3-phenylpropyl)amino group at the 7-position, unlike the bromomethyl group in the target compound. Moreover, it features a methoxy substituent at the 2-position. []

7. N-(2-Methoxy-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)acetamide []

  • Compound Description: This compound is a key intermediate in the synthesis of GluN2B-selective NMDA receptor antagonists with the benzo[7]annulene scaffold. []
  • Relevance: This compound shares the core 6,7,8,9-tetrahydro-5H-benzo[7]annulene structure with 7-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene. While the target compound possesses a bromomethyl group at the 7-position, this compound features an acetamido group at the 7-position, and a methoxy group and an oxo group at the 2- and 5-positions, respectively. []

8. cis- and trans-Configured 7-(ω-Phenylalkylamino)benzo[7]annulen-5-ols []

  • Compound Description: This series of compounds, including cis- and trans-isomers, represents GluN2B-selective NMDA receptor antagonists derived from the benzo[7]annulene scaffold. []
  • Relevance: These compounds are structurally related to 7-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene, sharing the core benzo[7]annulene system. The primary difference lies in the presence of an ω-phenylalkylamino substituent at the 7-position and a hydroxyl group at the 5-position in these compounds, whereas the target compound has a bromomethyl group at the 7-position. []

9. 2-Nitro-5,6,8,9-tetrahydrobenzo[7]annulen-7-one []

  • Compound Description: This compound serves as a central building block for synthesizing various benzo[7]annulen-7-amine derivatives, aiming to explore their GluN2B affinity. []
  • Relevance: This compound shares the core 6,7,8,9-tetrahydro-benzo[7]annulene structure with 7-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene. The main difference lies in the substituent at the 7-position, where this compound has an oxo group, and the presence of a nitro group at the 2-position. In contrast, the target compound possesses a bromomethyl group at the 7-position. []

10. N-(3-Phenylpropyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amines with 2-NO2, 2-Cl, or 2-OBn groups []

  • Compound Description: These compounds are a series of high-affinity GluN2B ligands, exhibiting Ki values ranging from 1.6 to 3.6 nM. []
  • Relevance: These compounds share the core 6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine structure with 7-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene, suggesting a close structural relationship. They differ in the substituents at the 2- and 7-positions. While 7-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene has a bromomethyl group at the 7-position, these compounds possess a 3-phenylpropylamino group at the same position and various substituents (NO2, Cl, or OBn) at the 2-position. []

11. Phenols with (3-phenylpropyl)amino or (4-phenylbutyl)amino moieties at the 7-position []

  • Compound Description: These phenol derivatives, despite having 10-fold lower GluN2B affinity (Ki = 21-28 nM) compared to their non-phenol counterparts, displayed promising inhibitory effects on glutamate-/glycine-evoked currents and cytotoxicity. []
  • Relevance: These compounds are structurally related to 7-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene due to the presence of the core benzo[7]annulene system. The distinctions arise from the presence of a phenolic hydroxyl group and the (3-phenylpropyl)amino or (4-phenylbutyl)amino substituent at the 7-position. In contrast, the target compound features a bromomethyl group at the 7-position and lacks the phenolic hydroxyl group. []

12. 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-amines with Fluorinated ω-Phenylalkylamino Groups at the 7-position []

  • Compound Description: These compounds represent a series of GluN2B ligands designed for potential use in positron emission tomography. The fluorinated ω-phenylalkylamino groups replace the 4-benzylpiperidine moiety typically found in potent GluN2B antagonists. []
  • Relevance: This class of compounds shares the 6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine core structure with 7-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene, indicating a close structural similarity. The main difference lies in the substituent at the 7-position, where these compounds possess various fluorinated ω-phenylalkylamino groups, while the target compound has a bromomethyl group. []

13. 1-(6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-N3-((7-pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)-1H-1,2,4-triazole-3,5-diamine (R428) [, ]

  • Compound Description: R428 is a low-molecular-weight receptor tyrosine kinase inhibitor with high affinity and selectivity for the growth arrest-specific protein 6 (GAS6) receptor Axl. It has shown to impair adipocyte differentiation and adipose tissue development in mice. [, ]
  • Relevance: R428 is indirectly related to 7-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene as it contains the 6,7,8,9-tetrahydro-5H-benzo[7]annulene moiety. While 7-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene exists as a distinct molecule, in R428, the benzo[7]annulene system is part of a larger, more complex structure. [, ]

14. 3-Methyl-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one []

  • Compound Description: This compound, also known as 3-methylbenzosuberone, serves as a starting material for synthesizing fused triazolo, tetrazolo, and pyridazinone derivatives. []
  • Relevance: This compound shares the core 6,7,8,9-tetrahydro-5H-benzo[7]annulene structure with 7-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene. The key distinction is the presence of a methyl group at the 3-position and an oxo group at the 5-position in this compound, whereas the target compound has a bromomethyl group at the 7-position. []

Properties

CAS Number

2344681-53-2

Product Name

7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene

IUPAC Name

7-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene

Molecular Formula

C12H15Br

Molecular Weight

239.156

InChI

InChI=1S/C12H15Br/c13-9-10-5-7-11-3-1-2-4-12(11)8-6-10/h1-4,10H,5-9H2

InChI Key

HZGQWQKPWITZLL-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2CCC1CBr

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.